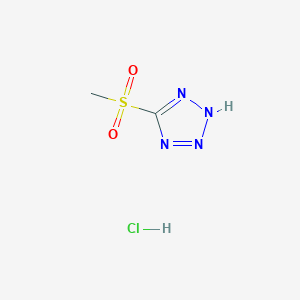

5-(methylsulfonyl)-1{H}-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1443279-22-8 |

|---|---|

Molecular Formula |

C2H5ClN4O2S |

Molecular Weight |

184.61 |

IUPAC Name |

5-methylsulfonyl-2H-tetrazole;hydrochloride |

InChI |

InChI=1S/C2H4N4O2S.ClH/c1-9(7,8)2-3-5-6-4-2;/h1H3,(H,3,4,5,6);1H |

InChI Key |

UOZFYVYMQYWEGA-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=NNN=N1.Cl |

Canonical SMILES |

CS(=O)(=O)C1=NNN=N1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(methylsulfonyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(methylsulfonyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic pathway, expected characterization data based on analogous compounds, and structured experimental protocols.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids, which can lead to improved metabolic stability and cell permeability. The introduction of a methylsulfonyl group at the 5-position of the tetrazole ring can significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capacity, making 5-(methylsulfonyl)-1H-tetrazole a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Synthetic Pathway

The synthesis of 5-(methylsulfonyl)-1H-tetrazole is most effectively achieved through a two-step process, commencing with the synthesis of the precursor, 5-(methylthio)-1H-tetrazole, followed by its oxidation to the desired sulfone.

Synthesis of 5-(methylthio)-1H-tetrazole (Intermediate)

The formation of the 5-substituted tetrazole ring can be accomplished via a [3+2] cycloaddition reaction between a nitrile (in this case, methyl thiocyanate) and an azide source, typically sodium azide. The reaction is often catalyzed by a Lewis acid, such as zinc(II) chloride, to enhance the electrophilicity of the nitrile carbon.[1][2]

Oxidation of 5-(methylthio)-1H-tetrazole

The thioether intermediate is subsequently oxidized to the corresponding sulfone. This transformation can be achieved using various oxidizing agents. A common and effective method involves the use of a molybdenum-based catalyst in the presence of an oxidant like hydrogen peroxide.

The overall synthetic scheme is presented below:

Caption: Synthetic pathway for 5-(methylsulfonyl)-1H-tetrazole.

Experimental Protocols

The following protocols are based on established methods for the synthesis of 5-substituted tetrazoles and the oxidation of thioethers.[1]

Synthesis of 5-(methylthio)-1H-tetrazole

Materials:

-

Methyl thiocyanate

-

Sodium azide (NaN₃)

-

Zinc(II) chloride (ZnCl₂)

-

n-Propanol

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl thiocyanate (1.0 eq) and sodium azide (1.5 eq) in n-propanol.

-

Add zinc(II) chloride (0.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

To the residue, add water and adjust the pH to ~2 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-(methylthio)-1H-tetrazole.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of 5-(methylsulfonyl)-1H-tetrazole

Materials:

-

5-(methylthio)-1H-tetrazole

-

Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Hydrogen peroxide (H₂O₂), 35% aqueous solution

-

Ethanol

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-(methylthio)-1H-tetrazole (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of ammonium molybdate tetrahydrate (0.1 eq) in 35% aqueous hydrogen peroxide (10.0 eq).

-

Add the hydrogen peroxide/molybdate solution to the solution of the thioether.

-

Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with a saturated aqueous solution of NH₄Cl and dichloromethane.

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-(methylsulfonyl)-1H-tetrazole.

-

Purify the crude product by recrystallization or column chromatography.

Characterization Data

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₂H₄N₄O₂S |

| Molecular Weight | 148.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be higher than the thio-precursor |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~16-17 (broad s, 1H, N-H of tetrazole) ~3.4-3.6 (s, 3H, -SO₂CH₃) |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~150-155 (C5 of tetrazole) ~40-45 (-SO₂CH₃) |

| FT-IR | ν (cm⁻¹): ~3100-2800 (N-H stretching) ~1600-1400 (N=N and C=N stretching of tetrazole ring) ~1350-1300 and ~1150-1120 (asymmetric and symmetric SO₂ stretching) |

| Mass Spec. | (ESI-MS): [M-H]⁻ at m/z ≈ 147.01 |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression.

References

Spectroscopic Characterization of 5-(Methylsulfonyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(methylsulfonyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents predicted spectroscopic characteristics based on the analysis of structurally related substituted tetrazoles. The information herein serves as a valuable resource for the identification, characterization, and quality control of 5-(methylsulfonyl)-1H-tetrazole and its analogues.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 5-(methylsulfonyl)-1H-tetrazole based on spectroscopic data from analogous compounds. These values should be considered as guiding principles for experimental data analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~3.4 - 3.6 | Singlet | 3H | -SO₂CH₃ | The strong electron-withdrawing effect of the sulfonyl group and the tetrazole ring will shift this peak downfield compared to a simple methyl group. |

| ~14 - 16 | Broad Singlet | 1H | NH | The acidic proton of the tetrazole ring typically appears as a broad signal at a very low field and may be solvent-dependent. In some cases, it may not be observed due to proton exchange. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~40 - 45 | -SO₂C H₃ | The carbon of the methylsulfonyl group is expected in this region. |

| ~150 - 160 | C 5-tetrazole | The carbon atom of the tetrazole ring attached to the sulfonyl group will be significantly deshielded. |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 2800 | Broad | N-H stretch |

| ~1600 - 1400 | Medium-Weak | N=N and C=N stretching vibrations of the tetrazole ring |

| ~1350 - 1300 | Strong | Asymmetric SO₂ stretch |

| ~1160 - 1120 | Strong | Symmetric SO₂ stretch |

| ~1100 - 1000 | Medium | Tetrazole ring vibrations |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Fragmentation | Ionization Mode |

| [M+H]⁺ | Molecular Ion | ESI+ |

| [M-H]⁻ | Molecular Ion | ESI- |

| [M-N₂]⁺/⁻ | Loss of nitrogen | ESI+/ESI- |

| [M-HN₃]⁺ | Loss of hydrazoic acid | ESI+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(methylsulfonyl)-1H-tetrazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-(methylsulfonyl)-1H-tetrazole.

CAS number and chemical properties of 5-(methylsulfonyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1443279-22-8

This technical guide provides an in-depth overview of 5-(methylsulfonyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and potential biological significance.

Chemical Properties

5-(Methylsulfonyl)-1H-tetrazole is a small, nitrogen-rich heterocyclic molecule. The presence of the electron-withdrawing methylsulfonyl group and the tetrazole ring, a known bioisostere for carboxylic acids, imparts unique physicochemical characteristics relevant to its potential as a pharmacologically active agent.[1]

| Property | Value | Source |

| CAS Number | 1443279-22-8 | [2] |

| Molecular Formula | C₂H₄N₄O₂S | [2] |

| Molecular Weight | 148.14 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide.[3][4][5] For 5-(methylsulfonyl)-1H-tetrazole, a plausible synthetic route involves the reaction of methylsulfonyl cyanide with an azide source.

A theoretical study using density functional theory (B3LYP) suggests that the reaction between methanesulfonyl cyanide (MeSO₂CN) and hydrazoic acid (HN₃) to form 5-(methylsulfonyl)-1H-tetrazole is energetically favorable.[6] The calculations indicate that the reaction proceeds through a stable intermediate, with the electron-withdrawing nature of the methylsulfonyl group facilitating the cyclization process.[6]

Experimental Protocol: General [3+2] Cycloaddition for 5-Substituted-1H-tetrazoles

Materials:

-

Alkyl/Aryl Nitrile (e.g., Methylsulfonyl cyanide)

-

Sodium Azide (NaN₃)

-

Zinc Chloride (ZnCl₂) or other suitable Lewis acid catalyst

-

Solvent (e.g., Isopropanol, n-Propanol, or n-Butanol)[5]

Procedure:

-

To a solution of the nitrile in the chosen solvent, add sodium azide and the Lewis acid catalyst.

-

The reaction mixture is typically heated under reflux for a period of time, which can vary depending on the reactivity of the nitrile.

-

Reaction progress can be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve acidification to protonate the tetrazole ring, followed by extraction and purification steps like recrystallization or column chromatography.

Safety Note: Sodium azide and hydrazoic acid are highly toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Significance and Potential Applications

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid group. This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug candidate.[1] Tetrazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7]

The introduction of a sulfonyl group, as in 5-(methylsulfonyl)-1H-tetrazole, can further influence the biological activity. Sulfonamide-containing compounds are known to possess various therapeutic properties.[8] While specific studies on the biological evaluation of 5-(methylsulfonyl)-1H-tetrazole are not extensively reported, related structures such as 1,5-disubstituted tetrazole-methanesulfonylindole hybrids have been synthesized and evaluated for their activity against breast cancer cells.[8]

Visualizations

Logical Relationship: General Synthesis of 5-Substituted-1H-tetrazoles

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Hypothetical Signaling Pathway Involvement

Given the structural similarities of tetrazoles to carboxylic acids, 5-(methylsulfonyl)-1H-tetrazole could potentially interact with biological targets that recognize carboxylate-containing ligands. The following diagram illustrates a hypothetical interaction with a receptor or enzyme.

Caption: Hypothetical interaction with a cellular target.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(METHYLSULFONYL)-1H-TETRAZOLE | 1443279-22-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. BJOC - Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction [beilstein-journals.org]

The Ascendancy of Sulfonyl-Substituted Tetrazoles: A Technical Guide to their Discovery, Development, and Application

For Immediate Release

A comprehensive technical guide detailing the discovery, historical development, and therapeutic applications of sulfonyl-substituted tetrazoles. This whitepaper is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, bioactivity, and mechanisms of action of this important class of compounds.

Introduction: The Emergence of a Privileged Scaffold

The journey of sulfonyl-substituted tetrazoles is a narrative of chemical ingenuity and the relentless pursuit of therapeutic innovation. While the tetrazole ring, first synthesized by J. A. Bladin in 1885, has long been recognized as a valuable pharmacophore and a bioisostere of the carboxylic acid group, its combination with the sulfonyl moiety has unlocked new avenues in drug design.[1] This strategic union of two pharmacologically significant functional groups has given rise to a class of compounds with a broad spectrum of biological activities, ranging from anticancer and antidiabetic to enzyme inhibition.

The sulfonyl group, a cornerstone of sulfonamide drugs since the discovery of prontosil, imparts crucial physicochemical and pharmacokinetic properties, including enhanced binding affinity and metabolic stability.[2][3][4] The tetrazole ring, with its unique electronic and steric properties, often serves to improve oral bioavailability and reduce side effects associated with carboxylic acids.[2] The synergy between these two moieties has thus created a "privileged scaffold" for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the historical development, synthetic strategies, and biological applications of sulfonyl-substituted tetrazoles. It aims to equip researchers with the foundational knowledge and detailed methodologies necessary to explore and expand the therapeutic potential of this promising class of molecules.

Historical Development: A Tale of Two Moieties

The historical development of sulfonyl-substituted tetrazoles is not a linear path but rather a convergence of two well-established fields in medicinal chemistry: tetrazole chemistry and sulfonamide chemistry.

The synthesis of the first tetrazole derivative in the late 19th century marked the beginning of over a century of exploration into the chemical and biological properties of this nitrogen-rich heterocycle.[1] However, it was the recognition of the tetrazole ring as a bioisosteric replacement for the carboxylic acid group in the mid-20th century that propelled its integration into drug discovery programs.[2]

Parallel to this, the discovery of the antibacterial properties of sulfonamides in the 1930s revolutionized medicine and established the sulfonyl group as a key pharmacophore. The subsequent development of a vast array of sulfonamide-based drugs targeting various enzymes and receptors solidified its importance in medicinal chemistry.

The deliberate combination of these two functionalities appears to be a more recent development, likely emerging from the broader trend of scaffold hopping and fragment-based drug design. A significant step in the synthesis of 5-sulfonyl tetrazoles was the [2+3] cycloaddition of azides to sulfonyl cyanides, a method reported by Sharpless and coworkers.[5] This reaction provided a direct and efficient route to this class of compounds, paving the way for further exploration of their biological activities. More recent advancements include multicomponent reactions that allow for the rapid generation of diverse libraries of sulfonylated tetrazoles.[1]

Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of sulfonyl-substituted tetrazoles can be broadly categorized into two main approaches: the formation of the tetrazole ring on a sulfonyl-containing precursor, and the sulfonylation of a pre-formed tetrazole ring.

Cycloaddition Reactions for 5-Sulfonyl Tetrazoles

The most direct and widely employed method for the synthesis of 5-sulfonyl tetrazoles is the [2+3] cycloaddition reaction between a sulfonyl cyanide and an azide source.

Experimental Protocol: Synthesis of 1-Aryl-5-(p-tolylsulfonyl)-1H-tetrazole [5]

-

Materials: Aryl azide (1.0 mmol), p-toluenesulfonyl cyanide (1.0 mmol).

-

Procedure: The aryl azide and p-toluenesulfonyl cyanide are mixed together without a solvent. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1-aryl-5-(p-tolylsulfonyl)-1H-tetrazole.

Sulfonylation of Pre-formed Tetrazoles

This approach involves the reaction of a 5-substituted-1H-tetrazole with a sulfonyl chloride in the presence of a base. This method is particularly useful for introducing a sulfonyl group at the N-1 or N-2 position of the tetrazole ring.

Experimental Protocol: Synthesis of 1-Sulfonyl-5-substituted-1H-tetrazole [6]

-

Materials: 5-substituted-1H-tetrazole (1.0 mmol), substituted sulfonyl chloride (1.1 mmol), potassium carbonate (K2CO3) (1.5 mmol), and a suitable solvent such as acetone or acetonitrile.

-

Procedure: To a solution of the 5-substituted-1H-tetrazole in the chosen solvent, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes. The substituted sulfonyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis Workflow

Caption: General synthetic routes to sulfonyl-substituted tetrazoles.

Therapeutic Applications and Biological Activity

Sulfonyl-substituted tetrazoles have demonstrated a wide array of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A number of sulfonyl-tetrazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, a series of 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives have shown significant in vitro inhibitory effects on human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines.

Table 1: In Vitro Antiproliferative Activity of Sulfonyl-Tetrazole Derivatives

| Compound | SiHa (IC50, µM) | MDA-MB-235 (IC50, µM) | PANC-1 (IC50, µM) |

| 7a | 5.2 ± 0.4 | 6.8 ± 0.5 | 7.1 ± 0.6 |

| 7b | 4.8 ± 0.3 | 5.5 ± 0.4 | 6.2 ± 0.5 |

| 7c | 3.5 ± 0.2 | 4.1 ± 0.3 | 4.9 ± 0.4 |

| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.2 |

Data presented as mean ± SD from three independent experiments.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity [7][8][9][10]

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the sulfonyl-tetrazole compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.

-

Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Induction Pathway

Caption: Proposed intrinsic apoptosis pathway induced by sulfonyl-tetrazoles.

Enzyme Inhibition

The structural features of sulfonyl-substituted tetrazoles make them adept at interacting with the active sites of various enzymes.

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid secretion. The introduction of a tetrazole moiety can modulate the inhibitory potency and selectivity of these compounds.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Sulfonamide Derivatives [11]

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |

| 1 | 98.6 | 12.1 | 35.4 | 25.3 |

| 5 | 75.2 | 8.9 | 28.1 | 18.9 |

| 9 | 68.4 | 7.5 | 22.6 | 15.1 |

| 12 | 55.9 | 6.2 | 18.7 | 12.4 |

| Acetazolamide | 250 | 12 | 74 | 25 |

Ki values represent the mean of three separate determinations.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases such as cancer and arthritis. Sulfonyl-tetrazoles have been explored as MMP inhibitors.

Table 3: Inhibition of Matrix Metalloproteinases by Thiol-Containing Inhibitors [12]

| Compound | MMP-1 (IC50, nM) | MMP-3 (IC50, nM) | MMP-9 (IC50, nM) |

| 15 | >10000 | 150 | 80 |

| 20 | >10000 | 50 | 30 |

| 22 | >10000 | 70 | 40 |

Antidiabetic Activity

Certain benzene-sulfonamide tetrazole derivatives have been investigated as potential antidiabetic agents, for example, as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[13]

Future Perspectives and Conclusion

The field of sulfonyl-substituted tetrazoles is ripe with opportunities for further exploration. The versatility of their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening against a multitude of biological targets. Future research should focus on:

-

Elucidating detailed mechanisms of action: While initial studies have shed light on the biological activities of these compounds, a deeper understanding of their molecular targets and signaling pathways is crucial for rational drug design.

-

Optimizing pharmacokinetic properties: Further structural modifications can be explored to enhance the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds.

-

Exploring new therapeutic areas: The broad spectrum of activity suggests that sulfonyl-substituted tetrazoles may have therapeutic potential in areas beyond those already investigated.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. SRB assay for measuring target cell killing [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. content.abcam.com [content.abcam.com]

- 11. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of thiol containing inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of 5-(methylsulfonyl)-1H-tetrazole

Audience: Researchers, scientists, and drug development professionals.

Foreword

5-(Methylsulfonyl)-1H-tetrazole is a significant heterocyclic compound, drawing attention within medicinal chemistry and pharmaceutical sciences. As a key derivative of the tetrazole ring system, it is frequently investigated as a bioisosteric substitute for carboxylic acids. This substitution can offer enhanced metabolic stability and superior pharmacokinetic profiles. This technical guide provides a thorough examination of the fundamental physicochemical properties of 5-(methylsulfonyl)-1H-tetrazole, including its acidity (pKa), lipophilicity (logP), solubility, and melting point. This document further details experimental protocols for its synthesis and characterization, along with methodologies for determining its critical physicochemical parameters. It is intended to be an essential resource for researchers involved in the innovation and development of new therapeutic agents that incorporate the 5-(methylsulfonyl)-1H-tetrazole scaffold.

Core Physicochemical Properties

While specific experimental data for the physicochemical properties of 5-(methylsulfonyl)-1H-tetrazole are not extensively documented in publicly accessible literature, reliable estimations can be derived from the analysis of structurally analogous compounds, such as 5-(methylthio)-1H-tetrazole and other 5-substituted tetrazoles. The potent electron-withdrawing characteristics of the methylsulfonyl group are anticipated to substantially modify these properties in comparison to its methylthio counterpart.

Table 1: Comparative Physicochemical Properties of 5-(methylsulfonyl)-1H-tetrazole and Related Compounds

| Property | 5-(methylsulfonyl)-1H-tetrazole (Estimated) | 5-(methylthio)-1H-tetrazole (Experimental) | 1H-Tetrazole (Experimental) |

| Molecular Formula | C₂H₄N₄O₂S | C₂H₄N₄S | CH₂N₄ |

| Molecular Weight ( g/mol ) | 148.14 | 116.15 | 70.05 |

| pKa | < 4.7 | ~5.5 | 4.90[1] |

| logP | < 0 | ~0.3 | -0.89 |

| Melting Point (°C) | > 152 | 149-152 | 157-158 |

| Aqueous Solubility | Predicted to be higher than 5-(methylthio)-1H-tetrazole | - | Soluble |

Note: The estimated values for 5-(methylsulfonyl)-1H-tetrazole are predicated on the anticipated electronic impact of the sulfonyl group. As a strong electron-withdrawing group, it is expected to increase the compound's acidity (resulting in a lower pKa), decrease its lipophilicity (a lower logP), and likely enhance its aqueous solubility. The melting point is projected to be higher, attributable to more robust intermolecular interactions.

Synthesis and Structural Elucidation

A viable synthetic pathway for producing 5-(methylsulfonyl)-1H-tetrazole is through the oxidation of its precursor, 5-(methylthio)-1H-tetrazole.

Synthetic Protocol: Oxidation of 5-(methylthio)-1H-tetrazole

This protocol outlines a general procedure for the oxidation of a thioether to a sulfone, which can be specifically adapted for the synthesis of 5-(methylsulfonyl)-1H-tetrazole.

Materials:

-

5-(methylthio)-1H-tetrazole

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO₄), or Oxone®)

-

Appropriate solvent (e.g., dichloromethane, acetic acid, or an acetonitrile/water mixture)

-

Sodium bisulfite solution (for quenching)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-(methylthio)-1H-tetrazole in a suitable solvent.

-

Cool the flask in an ice bath to 0°C.

-

With continuous stirring, slowly add a solution of the oxidizing agent (e.g., 2.2 equivalents of m-CPBA in dichloromethane).

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Perform a liquid-liquid extraction of the aqueous layer using ethyl acetate (three times).

-

Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product via recrystallization or column chromatography to obtain pure 5-(methylsulfonyl)-1H-tetrazole.

Structural Characterization: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of spectroscopic techniques:

-

¹H NMR Spectroscopy: To verify the presence and chemical environment of the methyl and N-H protons.

-

¹³C NMR Spectroscopy: To identify the carbon signals of the methyl group and the tetrazole ring.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To detect the characteristic vibrational frequencies of N-H, C=N, and S=O bonds.

-

Mass Spectrometry: To confirm the molecular weight of the final product.

Methodologies for Physicochemical Profiling

pKa Determination via Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the analyte with a standardized strong base while monitoring the pH. The pKa corresponds to the pH at which the compound is 50% deprotonated.

Materials:

-

5-(methylsulfonyl)-1H-tetrazole

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

High-purity deionized water (or a suitable co-solvent for compounds with low aqueous solubility)

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of 5-(methylsulfonyl)-1H-tetrazole of a precise concentration in deionized water.

-

Calibrate the pH meter with standard buffer solutions.

-

Place a known volume of the tetrazole solution into a beaker on a magnetic stirrer.

-

Immerse the pH electrode into the solution and commence stirring.

-

Titrate by adding the standardized NaOH solution in small, measured increments.

-

Record the pH after each addition.

-

Generate a titration curve by plotting pH versus the volume of NaOH added.

-

The pH at the half-equivalence point of the titration curve represents the pKa of the compound.

logP Determination by the Shake-Flask Method

Principle: The partition coefficient (P) is defined as the equilibrium ratio of the concentration of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. The logarithm of this ratio is the logP.

Materials:

-

5-(methylsulfonyl)-1H-tetrazole

-

n-Octanol (pre-saturated with water)

-

pH-buffered water (pre-saturated with n-octanol)

-

Centrifuge

-

Analytical instrumentation for quantification (UV-Vis spectrophotometer or HPLC)

-

Precision volumetric glassware

Procedure:

-

Prepare a stock solution of the test compound in either the aqueous or n-octanol phase.

-

In a flask, combine known volumes of the stock solution, n-octanol, and the aqueous buffer.

-

Agitate the flask vigorously for a sufficient period (e.g., 1-2 hours) to achieve equilibrium.

-

Allow the phases to separate completely, using centrifugation if necessary.

-

Carefully sample each phase.

-

Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Aqueous Solubility Determination via the Shake-Flask Method

Principle: This method involves equilibrating an excess of the solid compound with a fixed volume of an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Materials:

-

Solid 5-(methylsulfonyl)-1H-tetrazole

-

Aqueous buffer (e.g., phosphate-buffered saline at pH 7.4)

-

Shaking incubator

-

Syringe filters (low protein binding)

-

A quantitative analytical method (e.g., HPLC, UV-Vis)

Procedure:

-

Add an excess of the solid compound to a known volume of the aqueous buffer in a sealed vessel.

-

Equilibrate the mixture in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

-

Allow any undissolved solid to settle.

-

Withdraw and filter a sample of the supernatant.

-

Measure the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical technique.

-

This concentration represents the aqueous solubility under the specified conditions.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into a sample relative to a reference as a function of temperature. The melting point is identified as an endothermic peak on the resulting thermogram.

Materials:

-

Crystalline 5-(methylsulfonyl)-1H-tetrazole

-

Differential Scanning Calorimeter

-

Aluminum or hermetic sample pans

Procedure:

-

Accurately weigh a small sample (1-5 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) through its expected melting range.

-

Record the heat flow versus temperature.

-

The melting point is determined from the thermogram, typically as the onset or peak temperature of the melting endotherm.

Process and Workflow Visualizations

Caption: Synthetic pathway to 5-(methylsulfonyl)-1H-tetrazole.

References

An In-depth Technical Guide on the Molecular Structure and Tautomerism of 5-(methylsulfonyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(methylsulfonyl)-1H-tetrazole is a fascinating heterocyclic compound characterized by the presence of a highly electron-withdrawing methylsulfonyl group attached to a tetrazole ring. This structural feature significantly influences its physicochemical properties, including its acidity and tautomeric equilibrium. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and tautomeric behavior of 5-(methylsulfonyl)-1H-tetrazole, drawing upon available data for related compounds. It also explores potential experimental protocols for its synthesis and characterization, and discusses the predicted tautomeric preferences based on computational and spectroscopic studies of analogous systems.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are of significant interest in medicinal chemistry and materials science due to their unique chemical properties. The tetrazole ring can act as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. The introduction of a potent electron-withdrawing group, such as the methylsulfonyl (-SO₂CH₃) group, at the C5-position of the tetrazole ring is expected to profoundly impact its electronic structure, acidity, and tautomeric equilibrium. Understanding these aspects is crucial for the rational design of novel therapeutic agents and functional materials.

Molecular Structure and Tautomerism

The fundamental question concerning the molecular structure of 5-(methylsulfonyl)-1H-tetrazole revolves around its tautomeric forms. Like most 5-substituted-1H-tetrazoles, it can exist in two principal tautomeric forms: the 1H- and 2H-tautomers.

Caption: Tautomeric equilibrium of 5-(methylsulfonyl)-1H-tetrazole.

The position of this equilibrium is governed by various factors, including the nature of the substituent at the C5-position, the solvent, and the physical state (solid, liquid, or gas). The strongly electron-withdrawing nature of the methylsulfonyl group is predicted to favor the 2H-tautomer due to the stabilization of the negative charge that is more localized on the N1 and N4 atoms in the conjugate base. Computational studies on C-substituted tetrazoles have generally shown that the 2H-tautomer is often more stable.

Synthesis of 5-(methylsulfonyl)-1H-tetrazole

-

Synthesis of the precursor, 5-(methylthio)-1H-tetrazole.

-

Oxidation of the thioether to the corresponding sulfone.

Experimental Protocol: Synthesis of 5-(methylthio)-1H-tetrazole

This synthesis is typically achieved via a [3+2] cycloaddition reaction between methyl thiocyanate (CH₃SCN) and an azide source, such as sodium azide (NaN₃).

Caption: Synthetic workflow for 5-(methylthio)-1H-tetrazole.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl thiocyanate (1.0 eq) and sodium azide (1.2 eq).

-

Solvent and Catalyst: Add a suitable solvent such as N,N-dimethylformamide (DMF) or water. Introduce a Lewis acid catalyst, for instance, zinc chloride (ZnCl₂) (0.1 eq), to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, pour the mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Experimental Protocol: Oxidation to 5-(methylsulfonyl)-1H-tetrazole

The oxidation of the 5-(methylthio)-1H-tetrazole to the desired 5-(methylsulfonyl)-1H-tetrazole can be achieved using a variety of oxidizing agents. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.

Caption: Oxidation of 5-(methylthio)-1H-tetrazole to the sulfone.

Detailed Methodology (using H₂O₂ and a catalyst):

-

Reaction Setup: Dissolve 5-(methylthio)-1H-tetrazole (1.0 eq) in a suitable solvent such as ethanol.

-

Catalyst and Oxidant: Add a catalytic amount of a substance like ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (e.g., 0.01 eq). To this solution, add an excess of hydrogen peroxide (H₂O₂) (e.g., 3-5 eq) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Workup and Purification: Once the reaction is complete, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While specific experimental data for 5-(methylsulfonyl)-1H-tetrazole is not available, we can predict the expected spectroscopic features based on the analysis of related compounds.

NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -SO₂CH ₃ | ~3.0 - 3.5 | singlet | The strong deshielding effect of the sulfonyl group will shift this signal downfield compared to a methylthio group. |

| NH | ~14 - 16 | broad singlet | The acidic proton of the tetrazole ring is expected to appear as a broad signal at a very low field. The exact position will be concentration and solvent dependent. |

| ¹³C NMR | |||

| -SO₂C H₃ | ~40 - 45 | quartet (if coupled to H) | |

| C 5 | ~150 - 155 | singlet | The C5 carbon of the tetrazole ring typically appears in this region. |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch | 3000 - 3200 | Broad | Characteristic of the tetrazole ring NH. |

| C=N, N=N stretch | 1400 - 1600 | Medium to Strong | Vibrations of the tetrazole ring. |

| SO₂ asymmetric stretch | ~1300 - 1350 | Strong | |

| SO₂ symmetric stretch | ~1120 - 1160 | Strong | |

| C-H stretch (methyl) | ~2900 - 3000 | Weak to Medium |

Potential Biological Activity

While no specific biological activity has been reported for 5-(methylsulfonyl)-1H-tetrazole, both the tetrazole and sulfonyl functional groups are present in numerous biologically active molecules. Tetrazole-containing compounds have demonstrated a wide range of activities, including antimicrobial, antiviral, and anticancer effects. Similarly, the sulfonamide and sulfone moieties are well-known pharmacophores. Therefore, it is plausible that 5-(methylsulfonyl)-1H-tetrazole could exhibit some form of biological activity, and this warrants further investigation. Should any specific biological targets or pathways be identified in future research, a signaling pathway diagram could be constructed.

Conclusion

5-(methylsulfonyl)-1H-tetrazole represents a structurally interesting molecule with potential applications in medicinal chemistry and materials science. This guide has outlined its key structural features, focusing on the tautomeric equilibrium, and has provided plausible synthetic routes based on established chemical transformations. The predicted spectroscopic data offer a basis for the characterization of this compound. Further experimental and computational studies are necessary to fully elucidate its properties, including a definitive determination of its tautomeric preference, a comprehensive spectroscopic characterization, and an exploration of its potential biological activities. The information presented herein serves as a foundational resource for researchers interested in the synthesis and study of this and related sulfonyl-substituted tetrazoles.

theoretical calculations on 5-(methylsulfonyl)-1H-tetrazole stability

An In-depth Technical Guide to the Theoretical Calculations on 5-(methylsulfonyl)-1H-tetrazole Stability

Introduction

5-(methylsulfonyl)-1H-tetrazole (5-MST) is a heterocyclic compound featuring a highly nitrogenous tetrazole ring coupled with a methylsulfonyl group. Derivatives of tetrazole are of significant interest to researchers in medicinal chemistry and materials science, particularly for their applications as metabolic mimics of carboxylic acids and as components in energetic materials. The inherent stability of the tetrazole ring, combined with the energetic properties endowed by its high nitrogen content, makes a thorough understanding of its thermal and chemical stability paramount for safe handling, storage, and application.

Theoretical calculations, primarily employing quantum mechanical methods, have become indispensable tools for predicting the stability, reactivity, and decomposition pathways of such energetic compounds. This guide provides an in-depth overview of the theoretical methodologies used to evaluate the stability of 5-MST, supported by experimental validation protocols.

Theoretical Calculation Methodologies for Stability Assessment

The stability of molecules like 5-(methylsulfonyl)-1H-tetrazole is assessed computationally by examining their electronic structure, bond energies, and potential energy surfaces. Density Functional Theory (DFT) is a widely used and versatile method for these investigations due to its favorable balance of computational cost and accuracy.

Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] Calculations are typically performed using specific functionals and basis sets to approximate the exchange-correlation energy. Common approaches for nitrogen-rich heterocyclic compounds include:

-

Functionals: B3LYP and B3PW91 are popular hybrid functionals that often provide reliable results for energetic and thermodynamic properties.

-

Basis Sets: The 6-31G(d,p) or larger basis sets like 6-311++G(d,p) are commonly employed to provide a flexible description of the electron distribution.

The primary calculated parameters for stability analysis include:

-

Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. The weakest bond in the molecule is often the trigger for thermal decomposition. Calculating BDEs for all bonds helps to identify the most likely initial step in the decomposition pathway.

-

Heat of Formation (HOF): This thermodynamic quantity is crucial for determining the energy content of a molecule.

-

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity and kinetic stability of a molecule.[2] A larger gap generally implies greater stability.

Data Presentation

The following tables summarize key quantitative data derived from theoretical calculations for assessing the stability of tetrazole derivatives. Note: Direct computational data for 5-(methylsulfonyl)-1H-tetrazole is not widely published; therefore, representative values for key bonds in related molecules are provided for context.

Table 1: Representative Bond Dissociation Energies (BDEs)

| Bond | Bond Type | Typical BDE (kJ/mol) | Significance in Decomposition |

| C5–S | Carbon-Sulfur | ~280 - 320 | A potential weak link; cleavage would separate the sulfonyl group from the tetrazole ring. |

| S–CH3 | Sulfur-Carbon | ~290 - 330 | Cleavage would result in the loss of a methyl radical. |

| N1–N2 | Ring N-N | ~160 - 200 | Often the weakest bonds in the tetrazole ring, initiating ring opening. |

| N2–N3 | Ring N-N | ~160 - 200 | Similar to N1-N2, its rupture contributes to the characteristic loss of N₂ gas. |

| C5–N4 | Ring C-N | ~350 - 450 | Stronger than the N-N bonds, indicating greater stability of the C-N linkage within the ring. |

BDE values are estimates based on general values for these bond types in similar chemical environments.[3][4]

Table 2: Calculated Electronic Properties of a Model Tetrazole

| Property | Value (eV) | Interpretation |

| HOMO Energy | -8.5 to -9.5 | The energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -0.5 to -1.5 | The energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 to 9.0 | A larger energy gap is an indicator of higher kinetic stability and lower chemical reactivity.[2] The value suggests significant stability for the tetrazole core. |

Values are representative for substituted tetrazoles based on DFT calculations.[2]

Experimental Protocols for Validation

Theoretical predictions of stability must be validated through rigorous experimental procedures. The following protocols are essential for the synthesis, characterization, and thermal analysis of 5-MST.

1. Synthesis of 5-(methylsulfonyl)-1H-tetrazole

While 5-MST is often used as a reactant in further syntheses,[5][6][7] a typical synthesis route would involve the oxidation of a corresponding 5-(methylthio)-1H-tetrazole.

-

Objective: To synthesize 5-(methylsulfonyl)-1H-tetrazole from 5-(methylthio)-1H-tetrazole.

-

Materials: 5-(methylthio)-1H-tetrazole, an oxidizing agent (e.g., potassium permanganate (KMnO₄) or Oxone®), a suitable solvent (e.g., acetic acid or a water/acetone mixture), and reagents for workup and purification.

-

Procedure:

-

Dissolve 5-(methylthio)-1H-tetrazole in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add a solution of the oxidizing agent portion-wise, maintaining the temperature below 10 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess oxidant (e.g., with sodium bisulfite).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 5-(methylsulfonyl)-1H-tetrazole.

-

2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the S=O stretches of the sulfonyl group (typically around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹) and vibrations of the tetrazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[2]

3. Thermal Stability Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and decomposition temperature of the compound. The sample is heated at a constant rate, and the heat flow is measured. An endothermic peak corresponds to melting, while a sharp exothermic peak indicates decomposition. The onset temperature of the exotherm is a key measure of thermal stability.[8]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition process, including the temperature at which weight loss begins and the amount of residue remaining.[5][7] For many tetrazoles, a significant and rapid mass loss is observed corresponding to the violent release of nitrogen gas.

Visualizations

The following diagrams illustrate the workflows and conceptual pathways involved in the stability analysis of 5-(methylsulfonyl)-1H-tetrazole.

Caption: Computational workflow for the theoretical stability analysis of 5-MST.

Caption: Plausible thermal decomposition pathways for 5-(methylsulfonyl)-1H-tetrazole.

Caption: Experimental workflow for the synthesis, characterization, and stability validation of 5-MST.

References

- 1. Density functional theory - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations [beilstein-journals.org]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. mdpi.com [mdpi.com]

Thermal Stability and Decomposition of 5-(Methylsulfonyl)-1H-tetrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 5-substituted tetrazoles, with a specific focus on providing a framework for understanding the characteristics of 5-(methylsulfonyl)-1H-tetrazole. Due to a lack of specific experimental data for 5-(methylsulfonyl)-1H-tetrazole in the available scientific literature, this document synthesizes information from related tetrazole compounds to infer its likely thermal behavior. The guide covers general decomposition pathways, experimental protocols for thermal analysis, and safety considerations.

Introduction to Tetrazole Thermal Stability

Tetrazoles are a class of nitrogen-rich heterocyclic compounds known for their energetic properties.[1][2][3] The high nitrogen content and the strained five-membered ring contribute to a significant release of energy upon decomposition, primarily in the form of nitrogen gas (N₂).[1][2][3] This inherent energetic nature makes a thorough understanding of their thermal stability crucial for safe handling, storage, and application, particularly in the pharmaceutical and materials science industries.

The thermal stability of a tetrazole derivative is significantly influenced by the nature of the substituent at the 5-position. Electron-withdrawing groups, such as the methylsulfonyl group, can impact the electronic structure of the tetrazole ring and, consequently, its decomposition profile. While specific data for 5-(methylsulfonyl)-1H-tetrazole is not publicly available, analysis of related compounds provides valuable insights.

General Thermal Decomposition of 5-Substituted Tetrazoles

The thermal decomposition of 5-substituted-1H-tetrazoles is a complex process that can proceed through various pathways. A common initial step involves the cleavage of the N1-N2 or N2-N3 bond in the tetrazole ring, leading to the elimination of molecular nitrogen and the formation of highly reactive intermediates.[1][2]

Table 1: General Decomposition Data for Various 5-Substituted Tetrazoles

| Compound | Decomposition Onset/Peak Temperature (°C) | Analytical Method | Reference/Notes |

| 5-Methyltetrazole | 254 | DTA | [4] |

| 1-Hydroxy-5-methyltetrazole | 194 | DTA | [4] |

| 5-Phenyl-1H-tetrazole | Risk of explosion if heated under confinement | SDS | [5] |

| 1H-Tetrazole | May explode when heated | SDS | [6] |

| 5-Amino-1H-tetrazole | Two decomposition routes observed | Mass Spectrometry | [7] |

Note: This table provides data for related compounds to illustrate the range of thermal stabilities and is not representative of 5-(methylsulfonyl)-1H-tetrazole.

Experimental Protocols for Thermal Analysis

The thermal stability of tetrazole compounds is typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1 Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of reaction.

-

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) is placed in an aluminum pan.

-

The pan is hermetically sealed or left with a pinhole, depending on the desired experimental conditions.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

The heat flow to the sample is monitored relative to an empty reference pan.

-

Exothermic events, such as decomposition, are observed as positive peaks on the DSC thermogram. The onset temperature of the exotherm is often taken as the decomposition temperature.

-

3.2 Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify mass loss.

-

Methodology:

-

A small sample (typically 5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a controlled rate in a specific atmosphere.

-

The mass of the sample is continuously monitored.

-

A significant loss of mass indicates decomposition. The temperature at which a specified percentage of mass is lost (e.g., 5% or 10%) is often reported as a measure of thermal stability.

-

Proposed Decomposition Pathway

While the specific decomposition products of 5-(methylsulfonyl)-1H-tetrazole are not documented, a plausible pathway can be proposed based on the general decomposition mechanisms of 5-substituted tetrazoles. The initial step is likely the cleavage of the tetrazole ring with the loss of N₂.

Caption: Proposed decomposition pathway for 5-(methylsulfonyl)-1H-tetrazole.

Experimental Workflow for Thermal Hazard Assessment

A systematic workflow is essential for the safe and thorough evaluation of the thermal stability of a new or poorly characterized tetrazole compound.

Caption: A generalized experimental workflow for assessing the thermal stability and hazards of a tetrazole compound.

Safety and Handling Considerations

Given the energetic nature of tetrazoles, the following precautions are recommended when handling 5-(methylsulfonyl)-1H-tetrazole and related compounds:

-

Avoid Heat and Friction: Tetrazoles can be sensitive to heat, friction, and impact. Avoid grinding or subjecting the material to mechanical shock.

-

Small-Scale Operations: Initial handling and experiments should be conducted on a small scale.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Controlled Heating: When performing thermal analysis, use small sample sizes and ensure the instrumentation is properly calibrated and maintained.

Conclusion

While specific experimental data on the thermal stability and decomposition of 5-(methylsulfonyl)-1H-tetrazole is currently unavailable, a comprehensive understanding of the behavior of the broader class of 5-substituted tetrazoles provides a valuable framework for its assessment. The methodologies and general decomposition pathways outlined in this guide serve as a foundation for researchers and professionals working with this and similar energetic compounds. It is imperative that any experimental work with 5-(methylsulfonyl)-1H-tetrazole be preceded by a thorough safety review and conducted with appropriate caution. Further research is needed to fully characterize the thermal properties of this specific compound.

References

- 1. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. researchgate.net [researchgate.net]

- 7. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

Safety and Handling of 5-(methylsulfonyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known safety and handling precautions for 5-(methylsulfonyl)-1H-tetrazole. Due to the limited availability of specific safety data for this compound, this document extrapolates information from related tetrazole derivatives and general principles for handling energetic materials. All personnel handling this substance should be adequately trained in the management of potentially hazardous chemicals.

Hazard Identification and Classification

GHS Classification (Anticipated)

-

Flammable Solids: Category 1 or 2

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Explosive: Potential for explosive decomposition upon heating.

Physical and Chemical Properties

Specific quantitative data for 5-(methylsulfonyl)-1H-tetrazole is limited. The following table summarizes available data for related tetrazole compounds to provide a comparative context.

| Property | 1H-Tetrazole | 5-Methyl-1H-tetrazole | 5-(2-Methylphenyl)-1H-tetrazole | 1-Phenyl-1H-tetrazole-5-thiol |

| Molecular Formula | CH₂N₄ | C₂H₄N₄ | C₈H₈N₄ | C₇H₆N₄S |

| Molecular Weight | 70.05 g/mol | 84.08 g/mol | 160.18 g/mol | 178.21 g/mol |

| Appearance | White solid | White solid | White solid | White solid |

| Melting Point | 154 - 158 °C | No data available | 151 - 154 °C[3] | No data available |

| Decomposition Temp. | May explode when heated | No data available | No data available | Unstable above 130°C |

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that adhere to European standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]

-

Hand Protection: Handle with impermeable gloves. Inspect gloves before use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

3.2. Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Take measures to prevent the buildup of electrostatic charge. Use explosion-proof equipment.

-

Avoid shock and friction.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands and face thoroughly after handling.

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from heat and sources of ignition.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

4.1. First Aid Measures

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible. Explosive decomposition possible on heating. Development of hazardous combustion gases or vapors (carbon oxides, nitrogen oxides, sulfur oxides) possible in the event of a fire.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4]

4.3. Accidental Release Measures

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Use spark-proof tools and explosion-proof equipment.

-

Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[4]

-

Do not let the product enter drains.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of energetic materials like 5-(methylsulfonyl)-1H-tetrazole is a critical safety parameter. Standard methods for evaluation include Differential Scanning Calorimetry (DSC) and auto-ignition tests.[6]

5.1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7]

-

Objective: To determine the onset of decomposition temperature and the heat of decomposition.

-

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of the material is placed in a sample pan (e.g., aluminum).

-

An empty reference pan is also prepared.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the instrument is increased at a constant rate (e.g., 5-20 °C/min).[6]

-

The heat flow to the sample and reference is monitored. An exothermic peak indicates the decomposition of the material.

-

The onset temperature of the exotherm is taken as the decomposition temperature. The area under the peak is proportional to the heat of decomposition.

-

5.2. Auto-ignition Test (Fisher-Johns Method)

This test determines the temperature at which a substance will ignite without an external ignition source.[6]

-

Objective: To determine the auto-ignition temperature.

-

Methodology:

-

A small amount of the sample is placed on a hot stage apparatus.

-

The temperature of the stage is increased at a constant rate (e.g., 15 °C/min).[6]

-

The temperature at which the sample ignites is recorded as the auto-ignition temperature.

-

Alternatively, the sample can be held at a constant, elevated temperature, and the time to ignition is recorded.[6]

-

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualizations

Caption: Workflow for the safe handling of 5-(methylsulfonyl)-1H-tetrazole.

Caption: General thermal decomposition pathway for energetic materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chimia.ch [chimia.ch]

- 7. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-(Methylsulfonyl)-1H-tetrazole in Julia-Kocienski Olefination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Julia-Kocienski olefination is a powerful and widely utilized transformation in organic synthesis for the stereoselective formation of alkenes. This reaction typically involves the coupling of a heteroaryl sulfone with a carbonyl compound. Among the various sulfones employed, tetrazole-derived sulfones have emerged as highly effective reagents, offering excellent control over alkene geometry, particularly favoring the formation of (E)-alkenes. While N-substituted tetrazolyl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones, are well-documented, the application of N-unsubstituted analogs like 5-(methylsulfonyl)-1H-tetrazole presents unique characteristics. The presence of an acidic N-H proton on the tetrazole ring can influence the reactivity and requires specific consideration in the experimental protocol.

These application notes provide a comprehensive overview of the use of 5-(methylsulfonyl)-1H-tetrazole in the Julia-Kocienski olefination, including its synthesis, detailed experimental protocols, and a discussion of the reaction mechanism.

Synthesis of 5-(Methylsulfonyl)-1H-tetrazole

The preparation of 5-(methylsulfonyl)-1H-tetrazole is typically achieved in a two-step sequence starting from methyl thiocyanate. The first step involves the synthesis of the corresponding thiol precursor, 5-mercapto-1H-tetrazole, which is then methylated to give 5-(methylthio)-1H-tetrazole. Subsequent oxidation of the thioether furnishes the desired sulfone.

Step 1: Synthesis of 5-(Methylthio)-1H-tetrazole

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. For 5-(methylthio)-1H-tetrazole, methyl thiocyanate is reacted with sodium azide, often in the presence of a catalyst such as a zinc salt in water.

Step 2: Oxidation to 5-(Methylsulfonyl)-1H-tetrazole

The synthesized 5-(methylthio)-1H-tetrazole is then oxidized to the corresponding sulfone. This oxidation is a critical step to activate the molecule for the Julia-Kocienski olefination. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). The methylsulfonyl group significantly enhances the reactivity of the molecule in the subsequent olefination reaction.[1]

Julia-Kocienski Olefination: Reaction Mechanism and Stereoselectivity

The Julia-Kocienski olefination proceeds through a well-established mechanistic pathway. The high (E)-selectivity observed with tetrazolyl sulfones is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to an aldehyde, leading to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene.[2]

The key steps in the mechanism are:

-

Deprotonation: A strong base is used to deprotonate the α-carbon of the alkyl chain attached to the sulfonyl group, forming a carbanion. In the case of 5-(methylsulfonyl)-1H-tetrazole, the acidic N-H proton will also be deprotonated.

-

Nucleophilic Addition: The generated carbanion adds to the carbonyl group of an aldehyde or ketone to form a β-alkoxysulfone intermediate.

-

Smiles Rearrangement: The β-alkoxysulfone undergoes a spontaneous intramolecular rearrangement where the tetrazolyl group migrates from the sulfur to the oxygen atom.

-

Elimination: The resulting intermediate eliminates sulfur dioxide and a tetrazolate salt to furnish the alkene.

The stereochemical outcome of the reaction is largely determined in the initial nucleophilic addition step.

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Glassware should be oven-dried or flame-dried before use.

-

Reagents should be of high purity.

Protocol 1: Julia-Kocienski Olefination with an Aldehyde

This protocol describes a general procedure for the reaction of an alkyl 5-(1H-tetrazolyl) sulfone with an aldehyde to yield an (E)-alkene.

Materials:

-

Alkyl 5-(1H-tetrazolyl) sulfone (e.g., 1-dodecylsulfonyl-1H-tetrazole) (1.0 equiv)

-

Aldehyde (e.g., benzaldehyde) (1.2 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene) (2.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the alkyl 5-(1H-tetrazolyl) sulfone (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF at -78 °C, add KHMDS (2.2 equiv) dropwise. Note: The use of more than two equivalents of base is necessary to deprotonate both the α-carbon and the tetrazole N-H.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Data Presentation